molecular formula C22H20FNO5S B3621022 ETHYL 2-(3,5-DIMETHOXYBENZAMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE

ETHYL 2-(3,5-DIMETHOXYBENZAMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE

Cat. No.: B3621022
M. Wt: 429.5 g/mol
InChI Key: VYQVOIMOHDSVMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-(3,5-DIMETHOXYBENZAMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene compounds are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(3,5-DIMETHOXYBENZAMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Functional Groups: The 3,5-dimethoxybenzamido and 4-fluorophenyl groups can be introduced through nucleophilic substitution reactions.

    Esterification: The carboxylate group can be formed by esterification of the carboxylic acid with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(3,5-DIMETHOXYBENZAMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiophene derivatives.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-(3,5-DIMETHOXYBENZAMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(3,5-DIMETHOXYBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    ETHYL 2-(3,5-DIMETHOXYBENZAMIDO)-4-(4-CHLOROPHENYL)THIOPHENE-3-CARBOXYLATE: Contains a chlorine atom instead of fluorine, which could influence its chemical properties.

Uniqueness

The presence of the 4-fluorophenyl group in ETHYL 2-(3,5-DIMETHOXYBENZAMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE may confer unique properties such as increased stability, altered reactivity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

ethyl 2-[(3,5-dimethoxybenzoyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO5S/c1-4-29-22(26)19-18(13-5-7-15(23)8-6-13)12-30-21(19)24-20(25)14-9-16(27-2)11-17(10-14)28-3/h5-12H,4H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQVOIMOHDSVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 2-(3,5-DIMETHOXYBENZAMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE
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ETHYL 2-(3,5-DIMETHOXYBENZAMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE
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ETHYL 2-(3,5-DIMETHOXYBENZAMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE
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ETHYL 2-(3,5-DIMETHOXYBENZAMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE
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ETHYL 2-(3,5-DIMETHOXYBENZAMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE
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ETHYL 2-(3,5-DIMETHOXYBENZAMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE

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